molecular formula C17H21NO5 B2422520 2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902938-85-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2422520
M. Wt: 319.357
InChI Key: DDSRRHADHCBSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the acetamide linkage between the benzo[d][1,3]dioxol-5-yl group and the octahydrobenzo[b][1,4]dioxin-6-yl group. This could potentially be achieved through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzodioxole and dioxin rings, as well as the acetamide linkage. The benzodioxole ring system is planar due to the conjugation of the pi electrons in the aromatic ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the acetamide group could be hydrolyzed to form an acid and an amine. Additionally, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings and the acetamide group could potentially influence its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Antitumor Activity

Research has explored the synthesis and evaluation of derivatives bearing heterocyclic ring systems for potential antitumor activity. For example, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide have been synthesized and tested against human tumor cell lines, showing considerable anticancer activity against certain cancer cell lines. This indicates the broader interest in synthesizing novel compounds with potential therapeutic benefits (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antioxidant Properties

Compounds with similar structures have been synthesized and tested for their antibacterial activity, highlighting the potential of these chemical frameworks in developing new antimicrobial agents. For instance, novel N-(benzo[d]thiazol-2-yl) derivatives have shown broad-spectrum antibacterial activity against tested microorganisms, indicating their significance in addressing microbial resistance (Borad, Bhoi, Parmar, & Patel, 2015). Additionally, benzimidazole derivatives have been studied for their antioxidant properties in oil, suggesting applications in enhancing the stability of industrial products (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).

Enzyme Inhibition for Therapeutic Applications

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and their evaluation for biological activities, including antioxidant, antibacterial, and urease inhibition, have been reported. These studies contribute to understanding how structural modifications can enhance biological activity, with some compounds displaying significant activity against urease, an enzyme target for certain medical conditions (Gull et al., 2016).

Photochemical and Thermochemical Modeling

Investigations into the photochemical and thermochemical properties of benzothiazolinone acetamide analogs indicate their potential application in dye-sensitized solar cells (DSSCs). These studies showcase the ability of such compounds to function as photosensitizers, contributing to the development of renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c19-17(8-11-1-3-14-15(7-11)23-10-22-14)18-12-2-4-13-16(9-12)21-6-5-20-13/h1,3,7,12-13,16H,2,4-6,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSRRHADHCBSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CC3=CC4=C(C=C3)OCO4)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

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